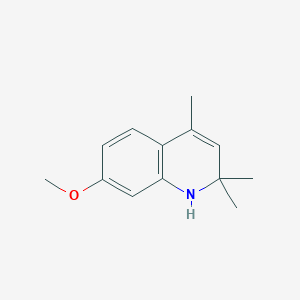








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.O=[C:11]([CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:12].Br>C(O)(=O)C>[CH3:15][C:14]1([CH3:16])[CH:13]=[C:11]([CH3:12])[C:6]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[NH:9]1
|


|
Name
|
|
|
Quantity
|
273 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=CC=C1)N
|
|
Name
|
|
|
Quantity
|
221 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C)C=C(C)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Then the solution was stirred for ca. 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 h at room temperature the precipitate
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
ADDITION
|
|
Details
|
200 g 2,2,4-trimethyl-7-methoxy-1,2-dihydro-quinoline hydrobromide was resuspended in a mixture of 1 l water and 500 ml chloroform
|
|
Type
|
WASH
|
|
Details
|
The organic phase was subsequently washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from hexane
|
|
Type
|
CUSTOM
|
|
Details
|
Colourless crystals formed in a yield of 39% with a melting point of 67° C.-69° C.
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(NC2=CC(=CC=C2C(=C1)C)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 39% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |